

# Application Notes and Protocols: SL-701 and Poly-ICLC Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

This document provides a detailed overview of the combination therapy involving SL-701, a novel immunotherapy, and poly-ICLC, a Toll-like receptor 3 (TLR3) agonist. The primary focus is on the application of this combination in the context of recurrent glioblastoma (GBM), as investigated in the Phase 2 clinical trial NCT02078648. SL-701 is a sophisticated immunotherapy composed of synthetic peptides designed to elicit a targeted anti-tumor immune response against specific antigens overexpressed in GBM: IL-13Rα2, EphrinA2, and survivin.[1][2][3] Poly-ICLC (Hiltonol®) is a synthetic, stabilized double-stranded RNA (dsRNA) that mimics a viral infection, potently activating the innate immune system through TLR3 and other pathogen recognition receptors.[4][5] This combination aims to leverage the antigenspecific T-cell response induced by SL-701 with the broad immunostimulatory effects of poly-ICLC to create a robust anti-tumor environment.

## **Mechanism of Action**

The synergistic anti-tumor effect of the SL-701 and poly-ICLC combination therapy is rooted in their distinct yet complementary mechanisms of action.

SL-701: This peptide vaccine introduces synthetic versions of tumor-associated antigens (TAAs) to the patient's immune system. These peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), which then process and present these peptides on



their surface via Major Histocompatibility Complex (MHC) class I and II molecules. This presentation activates CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells, respectively. The activated CTLs are then able to recognize and kill tumor cells that express the target antigens (IL-13R $\alpha$ 2, EphrinA2, and survivin).[2][3]

Poly-ICLC: As a TLR3 agonist, poly-ICLC mimics a viral dsRNA, triggering a potent innate immune response. [4][5] Upon administration, it is recognized by TLR3 on various immune cells, particularly dendritic cells. [5][6][7] This engagement initiates a downstream signaling cascade, leading to the production of type I interferons (IFN- $\alpha$ / $\beta$ ) and other pro-inflammatory cytokines and chemokines. [5][6] This inflammatory milieu enhances the maturation and activation of dendritic cells, promotes the cross-presentation of antigens, and facilitates the infiltration of T cells into the tumor microenvironment. [4][5]

The combination of SL-701 and poly-ICLC is designed to create a more potent anti-tumor response than either agent alone. Poly-ICLC acts as a powerful adjuvant, amplifying the antigen-specific T-cell response initiated by SL-701.





Click to download full resolution via product page

Caption: Synergistic mechanism of SL-701 and Poly-ICLC.

## Clinical Trial Protocol (NCT02078648 - Stage 2)

The following information is derived from the protocol of the Phase 2 clinical trial NCT02078648, specifically focusing on Stage 2 where the combination of SL-701, poly-ICLC, and bevacizumab was administered.[8]

## **Patient Population**

The trial enrolled adult patients with recurrent glioblastoma who were HLA-A2 positive and had a Karnofsky Performance Status (KPS) score of ≥ 70%.[8] Patients were required to have evidence of first tumor recurrence or progression following initial standard therapy.[8]

## **Treatment Regimen**

The treatment in Stage 2 of the trial consisted of SL-701 administered with poly-ICLC as an adjuvant, in combination with bevacizumab.[8]

| Component   | Dosage                                                                                   | Route of Administration         | Schedule                                          |
|-------------|------------------------------------------------------------------------------------------|---------------------------------|---------------------------------------------------|
| SL-701      | 0.7 mL mixed 1:1 (v/v) with Montanide ISA 51                                             | Subcutaneous (SC) injection     | Bi-weekly for 6<br>months, then every 28<br>days. |
| Poly-ICLC   | Not explicitly stated in all public records, but typically 1mg in similar trials.[9][10] | Intramuscular (IM)<br>injection | Administered bi-<br>weekly with SL-701.           |
| Bevacizumab | 10 mg/kg                                                                                 | Intravenous (IV)<br>infusion    | Administered bi-<br>weekly.                       |

## **Clinical Outcomes**



The combination therapy demonstrated promising results in this difficult-to-treat patient population.

| Outcome Measure                   | Result      |
|-----------------------------------|-------------|
| 12-Month Overall Survival (OS-12) | 50%         |
| Median Overall Survival (mOS)     | 11.7 months |
| Disease Control Rate (CR+PR+SD)   | 54%         |
| Complete Response (CR)            | 2 patients  |
| Partial Response (PR)             | 2 patients  |

Data from Stage 2 of the NCT02078648 trial.

## **Safety and Tolerability**

The combination regimen was generally well-tolerated.

| Adverse Event (AE)      | Grade              | Incidence |
|-------------------------|--------------------|-----------|
| Fatigue                 | Most Frequent TRAE | 39%       |
| Injection Site Reaction | Most Frequent TRAE | 25%       |
| Fatigue                 | Grade 3 TRAE       | 3.6%      |

TRAE: Treatment-Related Adverse Event

## **Experimental Protocols**

The following are generalized protocols for key experiments relevant to the SL-701 and poly-ICLC combination therapy, based on standard methodologies and information gathered from related studies.

## **Preparation of SL-701 Emulsion**



Objective: To prepare a stable water-in-oil emulsion of the SL-701 peptides with the adjuvant Montanide ISA 51 for subcutaneous injection.

#### Materials:

- SL-701 peptide solution (0.7 mL)
- Montanide ISA 51 (0.7 mL)
- Sterile syringes and connectors

#### Protocol:

- Draw 0.7 mL of the SL-701 peptide solution into a sterile syringe.
- Draw 0.7 mL of Montanide ISA 51 into a separate sterile syringe.
- Connect the two syringes using a sterile connector.
- Create the emulsion by repeatedly passing the contents back and forth between the syringes for a minimum of 20-30 cycles, or until a stable, milky-white emulsion is formed.
- Visually inspect the emulsion for stability. A stable emulsion will not readily separate.
- Administer the final 1.0 mL of the emulsion subcutaneously to the patient.

## **High-Parameter Flow Cytometry for Immune Monitoring**

Objective: To assess the frequency and phenotype of SL-701-specific T cells in peripheral blood mononuclear cells (PBMCs).

#### Materials:

- PBMCs isolated from patient blood
- SL-701 peptide pools
- Fluorescently conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8, CD57)
   and activation/exhaustion markers (e.g., PD-1, TIM3, LAG3)



- Intracellular cytokine staining reagents (e.g., for IFN-y)
- Flow cytometer (e.g., 18-color)

#### Protocol:

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Stimulate PBMCs with the SL-701 peptide pools in the presence of a protein transport inhibitor (for intracellular cytokine staining) for a specified period (e.g., 6-18 hours).
- Wash the cells and stain for surface markers with a cocktail of fluorescently labeled antibodies.
- Fix and permeabilize the cells.
- Stain for intracellular markers, such as IFN-y.
- · Acquire data on a multi-color flow cytometer.
- Analyze the data using appropriate software, gating on live, single lymphocytes, and then
  identifying CD4+ and CD8+ T-cell populations. Further, quantify the percentage of these cells
  that are positive for specific markers of interest (e.g., IFN-y, PD-1, CD57).





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Targeting Poly I:C to the TLR3-independent pathway boosts effector CD8 T cell differentiation through IFNα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. IT-02: INITIATION OF CLINICAL STUDIES WITH SL-701, A SYNTHETIC MULTI-PEPTIDE VACCINE WITH ENHANCED IMMUNOSTIMULATORY PROPERTIES TARGETING MULTIPLE GLIOMA-ASSOCIATED ANTIGENS, IN ADULTS WITH FIRST RECURRENCE OF GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: SL-701 and Poly-ICLC Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12754959#sl-701-and-poly-iclc-combination-therapy-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com